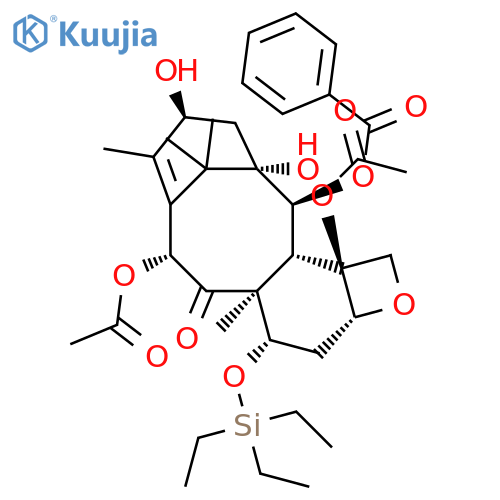

Cas no 115437-21-3 (7-O-(Triethylsilyl) Baccatin III)

115437-21-3 structure

商品名:7-O-(Triethylsilyl) Baccatin III

CAS番号:115437-21-3

MF:C37H52O11Si

メガワット:700.887693405151

CID:1061307

7-O-(Triethylsilyl) Baccatin III 化学的及び物理的性質

名前と識別子

-

- 7-O-(Triethylsilyl) Baccatin III

- 7-O-(Triethylsilyl)

- 7-O-(TRIETHYLSILYL) BACCATIN III,OFF- WHITE SOLID

- 7-TES-baccatin III

- 7-triethylsilyl baccatin III

- 7-Triethylsily-Baccatin Ⅲ

- [2aR-(2aα,4β,4aβ,6β,9α,11α,12α,12aα,12bα)]-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4a,8,13,13-tetraMethyl-4-[(triethylsilyl)oxy]-7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one

-

計算された属性

- せいみつぶんしりょう: 700.32800

じっけんとくせい

- ゆうかいてん: 233-235°C

- PSA: 154.89000

- LogP: 4.68210

7-O-(Triethylsilyl) Baccatin III 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| LKT Labs | T0090-10 mg |

7-(Triethylsilyl)-baccatin III |

115437-21-3 | ≥98% | 10mg |

$863.70 | 2023-07-11 | |

| TRC | T777925-5mg |

7-O-(Triethylsilyl) Baccatin III |

115437-21-3 | 5mg |

$ 161.00 | 2023-09-05 | ||

| LKT Labs | T0090-10mg |

7-(Triethylsilyl)-baccatin III |

115437-21-3 | ≥98% | 10mg |

$906.90 | 2024-05-21 | |

| LKT Labs | T0090-25 mg |

7-(Triethylsilyl)-baccatin III |

115437-21-3 | ≥98% | 25mg |

$1,686.60 | 2023-07-11 | |

| A2B Chem LLC | AE15535-250mg |

7-O-(TRIETHYLSILYL) BACCATIN III |

115437-21-3 | 97% | 250mg |

$588.00 | 2024-04-20 | |

| LKT Labs | T0090-5mg |

7-(Triethylsilyl)-baccatin III |

115437-21-3 | ≥98% | 5mg |

$566.90 | 2024-05-21 | |

| A2B Chem LLC | AE15535-5g |

7-O-(TRIETHYLSILYL) BACCATIN III |

115437-21-3 | 97% | 5g |

$1080.00 | 2024-04-20 | |

| LKT Labs | T0090-25mg |

7-(Triethylsilyl)-baccatin III |

115437-21-3 | ≥98% | 25mg |

$1770.90 | 2024-05-21 | |

| TRC | T777925-50mg |

7-O-(Triethylsilyl) Baccatin III |

115437-21-3 | 50mg |

$ 1206.00 | 2023-09-05 | ||

| LKT Labs | T0090-5 mg |

7-(Triethylsilyl)-baccatin III |

115437-21-3 | ≥98% | 5mg |

$539.90 | 2023-07-11 |

7-O-(Triethylsilyl) Baccatin III 関連文献

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

115437-21-3 (7-O-(Triethylsilyl) Baccatin III) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 307-59-5(perfluorododecane)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:115437-21-3)7-O-(三乙基硅烷)巴卡汀III

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ